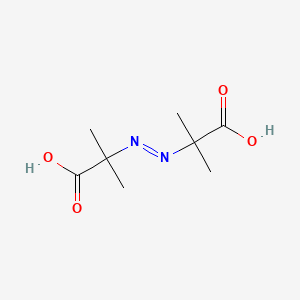

Propanoic acid, 2,2'-azobis[2-methyl-

Description

The compound "Propanoic acid, 2,2'-azobis[2-methyl-" refers to a class of azo compounds featuring two 2-methylpropanoic acid groups linked by an azo (–N=N–) bond. While the free acid form is less commonly documented in industrial or research contexts, its derivatives—particularly esters and amidine salts—are widely used as radical initiators in polymerization reactions . Key derivatives include:

- Dimethyl 2,2'-azobis(2-methylpropionate) (MAIB, CAS 2589-57-3): A low-temperature initiator for vinyl polymerizations .

- 2,2'-Azobis[2-methylpropionamide] dihydrochloride (AIBA): A water-soluble initiator for aqueous deposited polymerization of acrylonitrile .

- Bis(2-methoxyethyl) 2,2'-azobis[2-methylpropanoate] (CAS 61260-19-3): Used in specialty polymer syntheses .

These derivatives share a common structural backbone but differ in functional groups, which dictate their solubility, thermal stability, and application scope.

Properties

IUPAC Name |

2-(2-carboxypropan-2-yldiazenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-7(2,5(11)12)9-10-8(3,4)6(13)14/h1-4H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZBISQOWJYWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N=NC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330730 | |

| Record name | Propanoic acid, 2,2'-azobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27189-40-8 | |

| Record name | Propanoic acid, 2,2'-azobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2’-azobis[2-methyl- typically involves the reaction of isobutyronitrile with sodium hypochlorite in the presence of a base. This reaction produces the desired azo compound through a series of steps that include the formation of an intermediate diazonium salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves maintaining specific temperatures and pH levels to optimize the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2’-azobis[2-methyl- undergoes several types of chemical reactions, including:

Decomposition: The compound decomposes to form free radicals, which are highly reactive and can initiate polymerization reactions.

Oxidation: It can be oxidized under certain conditions to form various oxidation products.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Decomposition: Typically initiated by heat or light, leading to the formation of free radicals.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used to achieve substitution reactions under controlled conditions.

Major Products Formed

Decomposition: Free radicals that can initiate polymerization.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Substituted azo compounds with different functional groups.

Scientific Research Applications

Propanoic acid, 2,2’-azobis[2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for propanoic acid, 2,2’-azobis[2-methyl- involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it a valuable initiator in various chemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among 2,2'-azobis[2-methylpropanoic acid] derivatives and analogous azo initiators:

Key Observations :

- AIBN lacks carboxylic/amide groups, making it hydrophobic and suitable for organic-phase reactions, whereas AIBA and MAIB are hydrophilic due to ionic or ester moieties .

- VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]) contains imidazoline rings, enhancing its stability in aqueous systems compared to AIBN .

Thermal and Physical Properties

Thermal decomposition temperatures and solubility vary significantly:

Notes:

Regulatory Status :

Polymerization Efficiency

- AIBA achieves >95% conversion in aqueous acrylonitrile polymerization due to its water solubility and high radical yield .

- MAIB is preferred for methyl methacrylate (MMA) polymerizations in non-polar solvents, with polydispersity indices <1.5 .

- VA-044 outperforms AIBN in aqueous RAFT polymerizations, enabling precise control over molecular weight .

Emerging Derivatives

- Bis(2-methoxyethyl) ester (CAS 61260-19-3) shows promise in synthesizing glycol-ether-based polymers for biomedical applications .

Q & A

Q. Methodological Approach :

- Use Differential Scanning Calorimetry (DSC) to measure exothermic peaks (~120–140°C) and calculate activation energy via the Kissinger method.

- Monitor real-time decomposition via in-situ FT-IR to track N=N bond cleavage .

Advanced: How can researchers resolve contradictions in initiator efficiency across monomer systems?

Answer:

Discrepancies arise due to:

Q. Troubleshooting Strategies :

- Controlled Experiments : Compare initiator performance in identical solvent-monomer systems using GC-MS to quantify residual monomer and byproducts (e.g., methyl propanoate esters) .

- Radical Trapping : Introduce stable radicals (e.g., TEMPO) to quantify active radical concentration via ESR spectroscopy .

Advanced: What analytical methods detect and quantify byproducts during azo-initiator decomposition?

Answer:

Q. Comparative Data :

| Derivative | Decomposition Rate (k, s⁻¹) | Đ (Polydispersity) | Application |

|---|---|---|---|

| Dimethyl Ester | 1.2 × 10⁻⁴ | 1.15 | RAFT Polymerization |

| Azobisisobutyronitrile | 3.5 × 10⁻⁴ | 1.45 | Bulk Polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.